molecular formula C20H19FN2O3S B2718115 6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892757-28-7

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2718115
CAS No.: 892757-28-7
M. Wt: 386.44
InChI Key: KGCWKICVCPIMSR-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with fluorine, methyl, phenylsulfonyl, and pyrrolidinyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Phenylsulfonyl Group Addition: This step involves the sulfonylation of the quinoline core using phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine.

    Pyrrolidinyl Group Addition: The final step involves the nucleophilic substitution of the quinoline core with pyrrolidine, typically using pyrrolidine itself or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Phenylsulfonyl quinoline derivatives: Compounds with phenylsulfonyl groups attached to the quinoline core.

    Pyrrolidinyl quinoline derivatives: Compounds with pyrrolidinyl groups attached to the quinoline core.

Uniqueness

6-fluoro-1-methyl-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the phenylsulfonyl and pyrrolidinyl groups contribute to its biological activity and specificity.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-22-13-19(27(25,26)14-7-3-2-4-8-14)20(24)15-11-16(21)18(12-17(15)22)23-9-5-6-10-23/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCWKICVCPIMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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